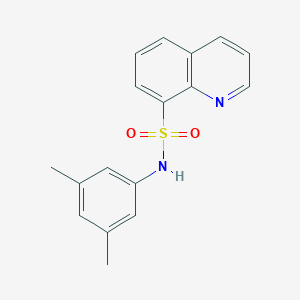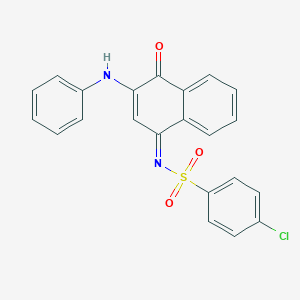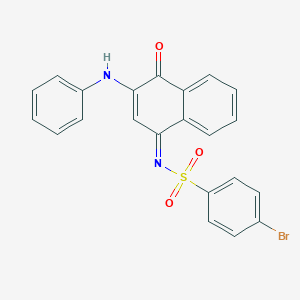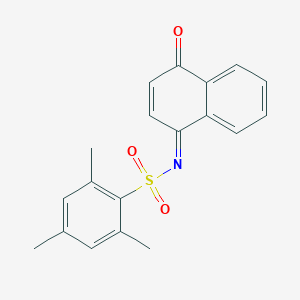![molecular formula C17H11ClN2O3S B281776 N-(3-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281776.png)
N-(3-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WAY-272449 ist eine Verbindung, die für ihre Rolle als Inhibitor des Fibroblastenwachstumsfaktor-Rezeptors 1 (FGFR1) bekannt ist
Präparationsmethoden
Die Synthesewege und Reaktionsbedingungen für WAY-272449 sind in öffentlich zugänglichen Quellen nicht weit verbreitet. Es wird typischerweise durch eine Reihe von organischen Reaktionen synthetisiert, die bestimmte Reagenzien und Katalysatoren beinhalten. Industrielle Produktionsmethoden würden wahrscheinlich die Optimierung dieser Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Vorbereitungsmethoden
The synthetic routes and reaction conditions for WAY-272449 are not widely documented in publicly available sources. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
WAY-272449 kann als FGFR1-Inhibitor verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet den Verlust von Elektronen aus der Verbindung, oft durch Oxidationsmittel.
Reduktion: Diese Reaktion beinhaltet den Gewinn von Elektronen, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung bestimmter Reagenzien und Bedingungen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, hängen von den spezifischen funktionellen Gruppen ab, die in WAY-272449 vorhanden sind. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, variieren je nach Art der Reaktion und den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
WAY-272449 hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen:
Chemie: Als Werkzeug zur Untersuchung der Hemmung von FGFR1 und seiner Auswirkungen auf verschiedene chemische Wege.
Biologie: In der Forschung eingesetzt, um die Rolle von FGFR1 in zellulären Prozessen und Signalwegen zu verstehen.
Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei Krankheiten, bei denen FGFR1 eine kritische Rolle spielt, wie z. B. bestimmte Krebsarten.
Industrie: Einsatz bei der Entwicklung neuer Medikamente und Therapeutika, die auf FGFR1 abzielen.
Wirkmechanismus
WAY-272449 entfaltet seine Wirkung, indem es die Aktivität von FGFR1 hemmt. Diese Hemmung stört die von FGFR1 vermittelten Signalwege, was verschiedene zelluläre Prozesse wie Proliferation, Differenzierung und Überleben beeinflussen kann. Die beteiligten molekularen Ziele umfassen den FGFR1-Rezeptor und seine nachgeschalteten Signalmoleküle.
Wissenschaftliche Forschungsanwendungen
WAY-272449 has several scientific research applications, particularly in the fields of:
Chemistry: Used as a tool to study the inhibition of FGFR1 and its effects on various chemical pathways.
Biology: Employed in research to understand the role of FGFR1 in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications in diseases where FGFR1 plays a critical role, such as certain cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting FGFR1.
Wirkmechanismus
WAY-272449 exerts its effects by inhibiting the activity of FGFR1. This inhibition disrupts the signaling pathways mediated by FGFR1, which can affect various cellular processes such as proliferation, differentiation, and survival. The molecular targets involved include the FGFR1 receptor and its downstream signaling molecules.
Vergleich Mit ähnlichen Verbindungen
WAY-272449 kann mit anderen FGFR1-Inhibitoren verglichen werden, wie z. B.:
- PD173074
- BGJ398
- AZD4547
Diese Verbindungen teilen einen ähnlichen Wirkmechanismus, können sich aber in ihrer Potenz, Selektivität und pharmakokinetischen Eigenschaften unterscheiden. WAY-272449 ist aufgrund seiner spezifischen chemischen Struktur und seiner besonderen Wechselwirkungen mit FGFR1 einzigartig.
Eigenschaften
Molekularformel |
C17H11ClN2O3S |
|---|---|
Molekulargewicht |
358.8 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C17H11ClN2O3S/c18-10-3-1-4-11(9-10)20-24(22,23)15-8-7-14-16-12(15)5-2-6-13(16)17(21)19-14/h1-9,20H,(H,19,21) |
InChI-Schlüssel |
WUXRSBAXZPVARU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281694.png)
![4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281695.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281699.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide](/img/structure/B281700.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B281701.png)
![2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281708.png)




![Methyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281723.png)

![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281726.png)
![Ethyl 7-bromo-2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281727.png)
